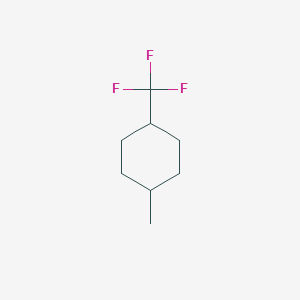
trans-1-Methyl-4-trifluoromethyl-cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1-Methyl-4-trifluoromethyl-cyclohexane: is an organic compound with the molecular formula C8H13F3 and a molecular weight of 166.184 g/mol . This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to a cyclohexane ring in a trans configuration. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Methyl-4-trifluoromethyl-cyclohexane typically involves the trifluoromethylation of cyclohexane derivatives. One common method is the radical trifluoromethylation, where a trifluoromethyl radical is generated and added to a cyclohexane derivative . This process often requires the use of photoredox catalysts and visible light irradiation to facilitate the formation of the trifluoromethyl radical .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of robust photoredox catalysts and optimized reaction conditions are crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-1-Methyl-4-trifluoromethyl-cyclohexane can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of new cyclohexane derivatives with different functional groups
Scientific Research Applications
Chemistry: trans-1-Methyl-4-trifluoromethyl-cyclohexane is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . Its unique trifluoromethyl group enhances the stability and bioavailability of the resulting compounds.
Biology: In biological research, this compound is utilized to study the effects of trifluoromethyl groups on biological systems. It serves as a model compound to investigate the interactions between fluorinated molecules and biological targets.
Medicine: The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs. This compound is explored for its potential use in drug design and development, aiming to create more effective and stable therapeutic agents.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of trans-1-Methyl-4-trifluoromethyl-cyclohexane involves its interaction with molecular targets through the trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group can influence the compound’s reactivity and binding affinity to various targets. In photoredox catalysis, the trifluoromethyl radical generated can participate in single-electron transfer processes, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
- trans-4-Methyl-1-cyclohexanecarboxylic acid
- trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid
- Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans-
Uniqueness: trans-1-Methyl-4-trifluoromethyl-cyclohexane is unique due to the presence of both a methyl and a trifluoromethyl group in a trans configuration on the cyclohexane ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable in various applications. The trifluoromethyl group, in particular, enhances the compound’s stability and reactivity, distinguishing it from other similar cyclohexane derivatives .
Properties
Molecular Formula |
C8H13F3 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-methyl-4-(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C8H13F3/c1-6-2-4-7(5-3-6)8(9,10)11/h6-7H,2-5H2,1H3 |
InChI Key |
YZKFCSOACWTUBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


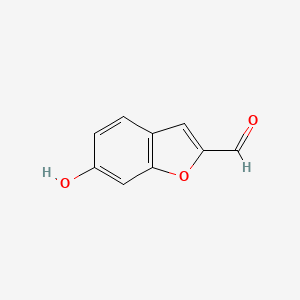

![sodium;(2R,3S,5R)-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-olate](/img/structure/B12853807.png)

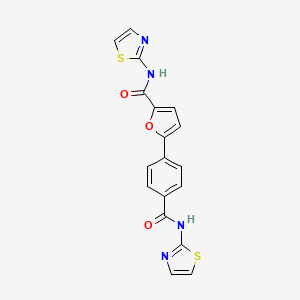
![4-Amino-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12853829.png)
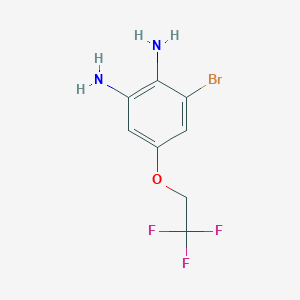
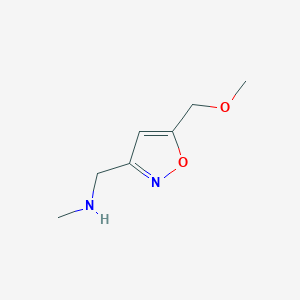

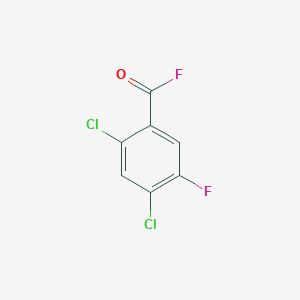
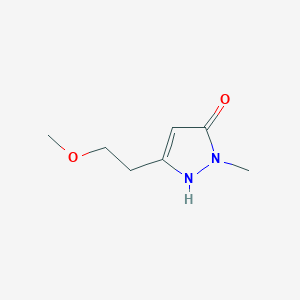


![5'-Nitrospiro[cyclopropane-1,3'-indoline]](/img/structure/B12853876.png)
